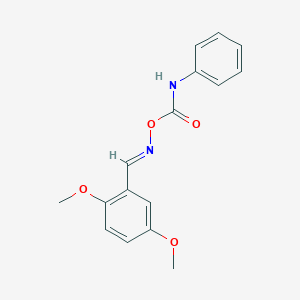![molecular formula C16H22ClNO2 B5578472 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with complex structures often involves multi-step reactions, including rearrangements and ring expansions. For example, the base-catalyzed reaction of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can lead to derivatives of azepines, demonstrating the versatility of these methods in synthesizing heterocyclic compounds (Anderson & Johnson, 1966).
Molecular Structure Analysis
The molecular structure of similar compounds, such as azepines, can be studied through various forms of spectroscopy and crystallography. The polymorphism and supramolecular assembly of these molecules are influenced by their molecular conformations and intermolecular interactions, such as hydrogen bonds and C-Cl...π(arene) interactions (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of azepine derivatives involves various reactions, including rearrangement and cyclization. These reactions are critical for understanding the chemical properties and potential applications of these compounds (Allgrove et al., 1971).
Applications De Recherche Scientifique
Environmental Impact and Human Health
Persistent Organic Pollutants (POPs) and Health Risks : Studies have shown that low-level exposure to certain POPs, which may include compounds structurally related to "1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane", is associated with increased risk of diabetes and other health conditions. The dose-response relation between serum concentrations of POPs and diabetes prevalence indicates that even low-level exposure can significantly impact human health (Lee et al., 2006).
Chlorophenoxy Herbicides and Birth Outcomes : An ecologic study in the U.S. wheat-producing states found significant associations between the use of chlorophenoxy herbicides (e.g., 2,4-D and MCPA) and increased rates of birth malformations and other adverse perinatal outcomes. This suggests that exposure to such chemicals could pose risks to developing fetuses and underscores the need for careful management of chemical usage in agriculture (Schreinemachers, 2003).
Exposure in Developing Countries : A study investigating levels and temporal trends of POPs in adults from Guinea-Bissau found decreasing concentrations of certain POPs over time, which may reflect the impact of national and international management efforts. However, the increasing concentrations of polybrominated diphenyl ethers (PBDEs), albeit at low levels, indicate changing patterns of chemical exposure and potential emerging risks (Linderholm et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-9-14(10-13(2)16(12)17)20-11-15(19)18-7-5-3-4-6-8-18/h9-10H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOGXFSNMYWERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)



![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)